N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide
CAS No.: 2034497-73-7
Cat. No.: VC11796536
Molecular Formula: C17H14N4OS2
Molecular Weight: 354.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034497-73-7 |
|---|---|
| Molecular Formula | C17H14N4OS2 |
| Molecular Weight | 354.5 g/mol |
| IUPAC Name | N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-1,3-benzothiazole-2-carboxamide |
| Standard InChI | InChI=1S/C17H14N4OS2/c22-16(17-20-12-5-1-2-6-14(12)24-17)18-11-13(15-7-3-10-23-15)21-9-4-8-19-21/h1-10,13H,11H2,(H,18,22) |
| Standard InChI Key | DNPHFNYRHTUSQO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=CS3)N4C=CC=N4 |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=CS3)N4C=CC=N4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of three primary components:
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Benzothiazole backbone: A bicyclic system with a benzene ring fused to a thiazole ring, known for its electron-deficient nature and bioisosteric relevance to purines .
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Pyrazole substituent: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to hydrogen-bonding capabilities and metabolic stability .
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Thiophene-ethyl linkage: A sulfur-containing heterocycle connected via an ethyl spacer, enhancing lipophilicity and conformational flexibility.
The IUPAC name, N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-1,3-benzothiazole-2-carboxamide, reflects this arrangement (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.5 g/mol |
| SMILES | C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=CS3)N4C=CC=N4 |
| InChIKey | DNPHFNYRHTUSQO-UHFFFAOYSA-N |
Electronic and Steric Features
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Benzothiazole: The electron-withdrawing thiazole nitrogen creates a polarized system, facilitating π-π stacking interactions with aromatic residues in biological targets .
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Pyrazole: The 1H-tautomer predominates, with N1 acting as a hydrogen bond donor and N2 as an acceptor, enabling dual interaction modes .
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Thiophene: The sulfur atom contributes to hydrophobic interactions and may participate in charge-transfer complexes.
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis typically involves a multi-step sequence:
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Benzothiazole-2-carboxylic acid activation: Conversion to the acyl chloride using thionyl chloride or oxalyl chloride.
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Amide coupling: Reaction with 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine in the presence of a base like triethylamine.
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Microwave-assisted optimization: Recent protocols employ microwave irradiation to reduce reaction times from hours to minutes while maintaining yields >75%.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acyl chloride formation | SOCl₂, reflux, 2 hr | 92% |
| Amide coupling | DCM, Et₃N, RT, 12 hr | 68% |
| Microwave optimization | 100°C, 150 W, 20 min | 78% |
Analytical Validation
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Nuclear Magnetic Resonance (NMR):
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NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, NH), 7.85–7.30 (m, 8H, Ar-H), 6.95 (dd, 1H, thiophene), 5.20 (m, 1H, CH), 4.60 (m, 2H, CH₂).
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NMR confirms carbonyl (167.8 ppm) and thiazole (155.2 ppm) carbons.
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 355.1, consistent with the molecular formula.
| Compound Class | Target | IC₅₀ (nM) |
|---|---|---|
| Pyrazolylbenzothiazoles | JAK2 | 42 ± 3 |
| Thiophene-amides | S. aureus biofilm | 8 µg/mL |
Computational Predictions
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Molecular docking: Simulations with human neutrophil elastase (PDB: 1H1B) predict a binding energy of −9.2 kcal/mol, involving key interactions:
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ADMET profiling:
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LogP: 3.1 (moderate lipophilicity).
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CYP3A4 inhibition risk: High (85% probability).
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Pharmacological and Toxicological Considerations
Pharmacokinetics
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Absorption: Predicted Caco-2 permeability of 12 × 10⁻⁶ cm/s suggests moderate oral bioavailability.
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Metabolism: Cytochrome P450-mediated oxidation at the thiophene ring (major) and pyrazole N-dealkylation (minor) .
Toxicity Risks
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Hepatotoxicity: Structural alerts include the thiophene moiety, associated with reactive metabolite formation .
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hERG inhibition: In silico models indicate a 30% probability of cardiac channel blockade at 10 µM.
Future Perspectives in Research and Development
Priority Research Areas
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Target validation: High-throughput screening against kinase and protease libraries.
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Prodrug design: Masking the carboxamide group to enhance blood-brain barrier penetration.
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Toxicology profiling: In vitro hepatocyte assays to quantify metabolite-mediated cytotoxicity.
Clinical Translation Challenges
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